molecular formula C33H47N3O5 B1679111 L-Tyrosine, N-((hexahydro-1H-azepin-1-yl)carbonyl)-L-leucyl-O-(phenylmethyl)-, 1,1-dimethylethyl ester CAS No. 225925-12-2

L-Tyrosine, N-((hexahydro-1H-azepin-1-yl)carbonyl)-L-leucyl-O-(phenylmethyl)-, 1,1-dimethylethyl ester

Cat. No.: B1679111
CAS No.: 225925-12-2
M. Wt: 565.7 g/mol
InChI Key: NDGCCFMKWNNCLD-VMPREFPWSA-N
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Description

PD-151307 is a synthetic peptide compound developed by Pfizer Inc. It functions as a voltage-gated calcium channel blocker, specifically targeting N-type calcium channels. This compound has shown potential in the treatment of nervous system diseases, particularly in managing pain .

Preparation Methods

The synthesis of PD-151307 involves multiple steps, starting with the preparation of peptide intermediates. The L-leucine fragment is obtained by carbonatation of perhydroazepine with carbon dioxide and pyridine, followed by reaction with thionyl chloride to produce perhydroazepin-1-ylcarbonyl chloride. This intermediate is then condensed with other reagents to form the final product

Chemical Reactions Analysis

PD-151307 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Substitution reactions, particularly involving the amino and carboxyl groups, are common in the synthesis and modification of PD-151307. Common reagents used in these reactions include thionyl chloride, carbon dioxide, and pyridine.

Scientific Research Applications

PD-151307 has several scientific research applications:

Mechanism of Action

PD-151307 exerts its effects by blocking voltage-gated calcium channels, specifically N-type calcium channels. These channels are involved in the release of neurotransmitters in neurons. By inhibiting these channels, PD-151307 reduces calcium influx, thereby decreasing neurotransmitter release and alleviating pain. The molecular targets of PD-151307 are the N-type calcium channels, and the pathways involved include the modulation of calcium signaling in neurons .

Comparison with Similar Compounds

PD-151307 is unique in its specific targeting of N-type calcium channels. Similar compounds include:

Properties

CAS No.

225925-12-2

Molecular Formula

C33H47N3O5

Molecular Weight

565.7 g/mol

IUPAC Name

tert-butyl (2S)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(4-phenylmethoxyphenyl)propanoate

InChI

InChI=1S/C33H47N3O5/c1-24(2)21-28(35-32(39)36-19-11-6-7-12-20-36)30(37)34-29(31(38)41-33(3,4)5)22-25-15-17-27(18-16-25)40-23-26-13-9-8-10-14-26/h8-10,13-18,24,28-29H,6-7,11-12,19-23H2,1-5H3,(H,34,37)(H,35,39)/t28-,29-/m0/s1

InChI Key

NDGCCFMKWNNCLD-VMPREFPWSA-N

SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC(C)(C)C)NC(=O)N3CCCCCC3

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC(C)(C)C)NC(=O)N3CCCCCC3

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC(C)(C)C)NC(=O)N3CCCCCC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PD-151307;  PD 151307;  PD151307; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Tyrosine, N-((hexahydro-1H-azepin-1-yl)carbonyl)-L-leucyl-O-(phenylmethyl)-, 1,1-dimethylethyl ester
Reactant of Route 2
Reactant of Route 2
L-Tyrosine, N-((hexahydro-1H-azepin-1-yl)carbonyl)-L-leucyl-O-(phenylmethyl)-, 1,1-dimethylethyl ester
Reactant of Route 3
Reactant of Route 3
L-Tyrosine, N-((hexahydro-1H-azepin-1-yl)carbonyl)-L-leucyl-O-(phenylmethyl)-, 1,1-dimethylethyl ester
Reactant of Route 4
Reactant of Route 4
L-Tyrosine, N-((hexahydro-1H-azepin-1-yl)carbonyl)-L-leucyl-O-(phenylmethyl)-, 1,1-dimethylethyl ester
Reactant of Route 5
Reactant of Route 5
L-Tyrosine, N-((hexahydro-1H-azepin-1-yl)carbonyl)-L-leucyl-O-(phenylmethyl)-, 1,1-dimethylethyl ester
Reactant of Route 6
L-Tyrosine, N-((hexahydro-1H-azepin-1-yl)carbonyl)-L-leucyl-O-(phenylmethyl)-, 1,1-dimethylethyl ester

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